molecular formula C23H30N4OS B11450433 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11450433
M. Wt: 410.6 g/mol
InChI Key: HEPXYGFHVAXKID-UHFFFAOYSA-N
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Description

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, followed by the construction of the thiazole and oxazole rings. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C23H30N4OS/c1-5-6-17-16-12-28-23(3,4)11-15(16)18-19-20(29-22(18)26-17)21(25-13-24-19)27-9-7-14(2)8-10-27/h13-14H,5-12H2,1-4H3

InChI Key

HEPXYGFHVAXKID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)N5CCC(CC5)C

Origin of Product

United States

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